molecular formula C11H16ClNO2 B1632118 3-(4-Methoxyphenyl)morpholine hydrochloride CAS No. 1171560-33-0

3-(4-Methoxyphenyl)morpholine hydrochloride

Cat. No.: B1632118
CAS No.: 1171560-33-0
M. Wt: 229.7 g/mol
InChI Key: XQZMRYIDFXCERH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)morpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.71 . It is a solid substance and is often used in the field of medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .


Synthesis Analysis

The synthesis of this compound involves cyclization reaction, reduction, and acidification by divergent synthetic method . The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic compound where two hetero atoms, Oxygen & Nitrogen, are present . The InChI code is 1S/C11H15NO2/c1-13-10-4-2-9 (3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 193.24 g/mol . Other computed properties include XLogP3-AA of 0.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .

Scientific Research Applications

Organic Synthesis

  • Synthesis of Morpholine Derivatives : A study by Tan Bin (2011) detailed the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride. This compound was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, showcasing a method with high yield, easy operation, and short reaction time.
  • Formation of Complexes with Metals : Singh et al. (2000) explored the complexation of a derivative of morpholine with palladium(II) and mercury(II), highlighting its potential in organometallic chemistry. Their study resulted in novel tellurated derivatives of morpholine, which were structurally characterized and showed interesting coordination behaviors with metals (Singh, Sooriyakumar, Husebye, Törnroos, 2000).

Pharmaceutical and Medicinal Applications

  • Prodrug Development for Topical Drug Delivery : Rautio et al. (2000) synthesized various novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) for potential use in topical drug delivery. These compounds showed enhanced skin permeation, indicating the utility of morpholine derivatives in developing effective prodrugs (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, Järvinen, 2000).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : A study by Hrimla et al. (2021) investigated the corrosion inhibition performance of a 1,2,3-triazole derivative with a morpholine moiety on mild steel in an acidic medium. This research is pivotal in understanding how morpholine derivatives can serve as effective corrosion inhibitors (Hrimla, Bahsis, Boutouil, Laamari, Julve, Stiriba, 2021).

Chemical Kinetics and Mechanisms

  • Study of Reaction Kinetics : Castro et al. (2001) analyzed the reactions of various phenyl thionocarbonates with secondary alicyclic amines, including morpholine. This research provided insights into the kinetics and mechanisms of these reactions, which is crucial for understanding the behavior of morpholine derivatives in different chemical contexts (Castro, Leandro, Quesieh, Santos, 2001).

Properties

IUPAC Name

3-(4-methoxyphenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZMRYIDFXCERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171560-33-0
Record name 3-(4-methoxyphenyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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